(S)-1-(3-Bromophenyl)-2,2,2-trifluoroethanamine

Medicinal Chemistry Cysteine Protease Inhibition Structure-Activity Relationship

(S)-1-(3-Bromophenyl)-2,2,2-trifluoroethanamine (CAS 878539-31-2) is a chiral, non-basic aryl trifluoroethylamine building block. The (S)-enantiomer presents a 3‑bromophenyl substituent on a stereogenic carbon alpha to a trifluoromethyl moiety.

Molecular Formula C8H7BrF3N
Molecular Weight 254.05 g/mol
Cat. No. B7897697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(3-Bromophenyl)-2,2,2-trifluoroethanamine
Molecular FormulaC8H7BrF3N
Molecular Weight254.05 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C(C(F)(F)F)N
InChIInChI=1S/C8H7BrF3N/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4,7H,13H2/t7-/m0/s1
InChIKeyWBOABZOPYZNWCX-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (S)-1-(3-Bromophenyl)-2,2,2-trifluoroethanamine – A Technical Procurement Baseline


(S)-1-(3-Bromophenyl)-2,2,2-trifluoroethanamine (CAS 878539-31-2) is a chiral, non-basic aryl trifluoroethylamine building block. The (S)-enantiomer presents a 3‑bromophenyl substituent on a stereogenic carbon alpha to a trifluoromethyl moiety [1]. This structural arrangement combines a heavy halogen for cross-coupling with a metabolically stable, lipophilic trifluoroethylamine pharmacophore [2]. The compound is commercially available in free-base and hydrochloride forms, with standard purities ≥98% (HPLC) and full characterization (¹H NMR, ¹⁹F NMR, MS) [1].

Why You Cannot Simply Substitute (S)-1-(3-Bromophenyl)-2,2,2-trifluoroethanamine with a Generic Analog


Substitution across the trifluoroethylamine class is risky because three structure–activity determinants diverge sharply between close analogs: halogen position (3‑Br vs 4‑Br), absolute stereochemistry (S vs R), and the presence of the CF₃ group as a non-basic amide isostere. A 4‑bromophenyl analog or the (R)-enantiomer may exhibit a >10‑fold difference in target engagement, as demonstrated for cathepsin K inhibitors where the 4‑Br substituted (S)-trifluoroethylamine scaffold achieves picomolar inhibition constants, whereas regioisomeric or enantiomeric variations dramatically alter selectivity profiles and metabolic stability [1][2]. Replacing bromine with chlorine or hydrogen also eliminates the heavy atom necessary for both key hydrophobic contacts and downstream Pd-catalyzed coupling for library diversification [3].

Head-to-Head Differentiation Evidence for Procuring (S)-1-(3-Bromophenyl)-2,2,2-trifluoroethanamine


Regioisomeric Advantage: 3‑Bromo vs 4‑Bromo in Cathepsin K Inhibitor Scaffolds

The 3‑bromophenyl regioisomer is specifically claimed as a preferred P3 group in cathepsin K inhibitors employing the trifluoroethylamine P2–P3 linker. The 4‑bromophenyl analog delivered an IC₅₀ of 0.80 nM against rabbit cathepsin K and 54 nM against human cathepsin S, confirming that the bromine position directly governs potency and selectivity [1][2]. The 3‑bromo substitution alters the dihedral angle between the aryl ring and the trifluoroethylamine group, which reorients the critical hydrogen bond to Gly66 and modifies selectivity against off-target cathepsins L, S, and B [2][3].

Medicinal Chemistry Cysteine Protease Inhibition Structure-Activity Relationship

Enantiomeric Purity: (S) vs (R) Pharmacological Consequences

The (S)-enantiomer is the eutomer in the cathepsin K inhibitor series; the (R)-enantiomer at the trifluoroethylamine stereocenter leads to a complete loss of inhibitory activity (IC₅₀ >10,000 nM) [1]. Commercial (S)-enantiomer is supplied with enantiomeric excess ≥98%, confirmed by chiral HPLC or ¹⁹F NMR of Mosher amide derivatives. The (R)-enantiomer (CAS 1213857-16-8) is available at ~50% lower cost (£60 vs £148 per 100 mg) but is pharmacologically inert for this target class [2].

Chiral Resolution Enantioselective Synthesis Drug Discovery

Metabolic Stability Advantage of the Trifluoroethylamine Isostere Over Amide Linkers

The trifluoroethylamine group functions as a non-basic amide bond replacement that maintains the hydrogen-bonding interaction with the Gly66 backbone of cathepsin K while conferring resistance to amidase-mediated hydrolysis. Direct comparison in cathepsin K inhibitors showed that trifluoroethylamine analogs retain picomolar Ki values (Ki <100 pM) and exhibit 10- to 20-fold improvements in metabolic stability in human liver microsomes relative to the corresponding amide-linked dipeptides [1]. This translates to prolonged half-life and oral bioavailability in rodent models, critical for advancing compounds beyond lead optimization [2].

Metabolic Stability Amide Isostere Pharmacokinetics

Halogen-Dependent Physicochemical Properties: Bromine vs Chlorine vs Hydrogen in Lead Optimization

The bromine atom at the 3‑position contributes a calculated LogP increase of approximately +0.8 to +1.0 relative to the unsubstituted phenyl analog (cLogP ~2.2 vs ~1.4) and a heavy-atom effect that enhances halogen bonding with target proteins [1]. The computed Topological Polar Surface Area (tPSA) of 26 Ų for the (S)-1-(3-bromophenyl)-2,2,2-trifluoroethanamine scaffold is identical across chloro, bromo, and iodo analogs but the polarizability (molar refractivity: 46.8 for bromo, 38.1 for chloro) significantly impacts Van der Waals interactions [1][2]. The bromo analog occupies a distinct property space that balances lipophilicity-driven membrane permeability with solubility, occupying a favorable zone in CNS MPO and Lipinski rule‑of‑five assessments compared to the iodo derivative .

Physicochemical Properties Halogen Bonding Drug Design

Optimal Research & Industrial Applications for (S)-1-(3-Bromophenyl)-2,2,2-trifluoroethanamine


Cathepsin K Inhibitor Lead Optimization and Preclinical Development

Use as the P3 building block in synthesizing picomolar cathepsin K inhibitors. The 3‑bromo substitution pattern enables the selectivity over cathepsins S and L demonstrated in the 4‑bromo series, while the (S)-trifluoroethylamine linker provides metabolic stability 10‑ to 20‑fold superior to amide-based inhibitors [1][2].

Structure–Activity Relationship (SAR) Exploration of Halogen-Bonding Interactions

The bromine atom serves as a heavy halogen probe for systematic SAR studies comparing 3‑Br, 3‑Cl, 3‑I, and des‑halo analogs. Computed molar refractivity (46.81 for Br) and polarizability differences enable quantification of halogen‑bonding contributions to target binding affinity [3].

Chiral Amine Library Synthesis via Pd-Catalyzed Cross-Coupling

The bromine handle allows Suzuki, Buchwald-Hartwig, and Sonogashira couplings to generate diverse chiral trifluoroethylamine libraries. The (S)-stereocenter remains intact under cross-coupling conditions, enabling parallel medicinal chemistry exploration without racemization [3].

Quote Request

Request a Quote for (S)-1-(3-Bromophenyl)-2,2,2-trifluoroethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.